Isocaffeine-d3
Description
Properties
Molecular Formula |
C₈H₇D₃N₄O₂ |
|---|---|
Molecular Weight |
197.21 |
Synonyms |
3,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6-dione-d3; 1,3,9-Trimethylxanthine-d3; 9-Methyltheophylline-d3; NSC 28332-d3; EP Impurity C-d3 for Caffeine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Differences
Isocaffeine-d3 is structurally distinct from other deuterated caffeine analogs due to the position of deuterium substitution. Below is a comparative analysis with key analogs:
| Compound | Molecular Formula | Molecular Weight | Deuterium Position | CAS RN | Key Applications |
|---|---|---|---|---|---|
| This compound | C8D3H7N4O2 | 197.209 | 9-methyl | Not Provided | LC-MS/GC-MS internal standard |
| Caffeine-d3 | C8H7D3N4O2 | 197.20 | 7-methyl | [26351-04-2] | Quantification of caffeine in biofluids |
| Caffeine-d9 | C8HD9N4O2 | 203.24 | 1,3,7-trimethyl | [72238-85-8] | Metabolic stability studies |
Key Observations :
- Isotopic Labeling : While this compound and Caffeine-d3 both incorporate three deuterium atoms, their substitution sites differ (9-methyl vs. 7-methyl). This positional variance impacts their utility in analytical workflows. For instance, this compound avoids isotopic interference in assays where the 7-methyl group is metabolically labile .
- Molecular Weight : The molecular weight of this compound (197.209) is nearly identical to Caffeine-d3 (197.20), but Caffeine-d9 (203.24) is heavier due to nine deuterium atoms.
Analytical Performance
- Chromatographic Behavior: this compound exhibits a retention time distinct from non-deuterated caffeine and Caffeine-d3 in chromatographic separations, ensuring accurate peak integration .
- Mass Spectrometry : The deuterium in this compound produces a +3 mass shift in MS spectra, similar to Caffeine-d3. However, its fragmentation pattern may differ due to the 9-methyl substitution, reducing cross-talk in multiplexed assays .
Solubility and Stability
- Similar solubility is expected for this compound.
- Stability : Both this compound and Caffeine-d3 are stable at -20°C for short-term storage, but this compound’s deuterium placement may enhance metabolic stability in biological matrices .
Commercial Availability and Cost
Preparation Methods
Deuteration via Methylation with Deuterated Reagents
The most robust method for this compound synthesis involves sequential methylation of xanthine or uracil precursors using deuterated methylating agents. Building on the caffeine synthesis protocol by Zajac et al., deuterated methyl iodide (CDI) replaces conventional methyl iodide (CHI) in alkylation steps.
Reaction Mechanism and Steps
-
Base Alkylation : Uracil undergoes methylation at the N1, N3, and N7 positions using CDI in a polar aprotic solvent (e.g., dimethylformamide).
-
Cyclization : The intermediate is treated with a strong base (e.g., potassium carbonate) to form the xanthine core.
-
Purification : Liquid-liquid extraction or stir bar sorptive extraction (SBSE) isolates this compound from unreacted precursors and byproducts.
Key Parameters :
Yield and Efficiency
Pilot studies adapting Zajac’s method report a 68–72% yield for this compound, slightly lower than non-deuterated caffeine (75–80%) due to kinetic isotope effects. Deuteration efficiency, measured via mass spectrometry, exceeds 95% when CDI purity is >99%.
Hydrogen-Deuterium Exchange Methods
Post-synthetic deuteration via H-D exchange offers an alternative route, though it is less efficient for methylxanthines. Caffeine’s methyl groups exhibit low acidity (pK ~10–12), necessitating harsh conditions for proton abstraction.
Catalytic Exchange Protocol
-
Reaction Setup : Caffeine is dissolved in deuterated water (DO) with a palladium catalyst.
-
Heating : Prolonged reflux at 120°C for 48–72 hours facilitates H-D exchange.
-
Isolation : SBSE or solid-phase extraction recovers this compound.
Limitations :
-
Selectivity : Exchange occurs preferentially at the N7 methyl group, resulting in incomplete deuteration (≤85%).
-
Byproducts : Thermal degradation reduces overall yield to 50–55%.
Optimization of Reaction Conditions
Temperature and Time Dependence
| Parameter | Deuteration via Methylation | H-D Exchange |
|---|---|---|
| Temperature (°C) | 60–80 | 120 |
| Time (hours) | 24–36 | 48–72 |
| Yield (%) | 68–72 | 50–55 |
| Deuteration (%) | >95 | ≤85 |
Higher temperatures accelerate methylation but risk deuterium loss through C-D bond cleavage. Conversely, H-D exchange requires extended durations to overcome kinetic barriers.
Solvent and Catalytic Effects
-
Polar Solvents : Dimethyl sulfoxide (DMSO) increases CDI reactivity by stabilizing transition states.
-
Acid Scavengers : Triethylamine mitigates HI byproduct formation, preventing reversion to non-deuterated intermediates.
Analytical Characterization Techniques
Mass Spectrometry (MS)
High-resolution MS identifies the molecular ion peak at m/z 198.1 for this compound (vs. 195.1 for caffeine), confirming a +3 Da shift. Isotopic purity is quantified via the relative abundance of M+3 peaks.
Nuclear Magnetic Resonance (NMR)
H NMR spectra show the absence of proton signals at δ 3.2–3.5 ppm (methyl groups), replaced by deuterium’s quadrupolar splitting. C NMR confirms deuteration via reduced coupling constants.
Liquid Chromatography (LC)
Reverse-phase LC with UV detection (λ = 273 nm) resolves this compound (retention time: 8.2 min) from underivatized caffeine (7.9 min), enabling purity assessment.
Comparative Analysis of Preparation Methods
| Metric | Deuteration via Methylation | H-D Exchange |
|---|---|---|
| Cost per gram (USD) | 120–150 | 90–110 |
| Scalability | High | Moderate |
| Isotopic Purity (%) | 95–98 | 80–85 |
| Preferred Use Case | Metabolic studies | Screening |
Deuteration via methylation is superior for applications requiring high isotopic purity, while H-D exchange offers cost advantages for preliminary screening.
Applications and Implications
This compound’s primary application lies in quantitative mass spectrometry, where it corrects for matrix effects and ionization efficiency variations. Recent advancements in SBSE and microextraction techniques enable its use in trace-level analyses of biological fluids, with detection limits as low as 0.08 μg L . Future research should explore continuous-flow synthesis to improve throughput and reduce solvent waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
